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Compound of Interest

Compound Name: Fce 22250

Cat. No.: B15566238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the spectroscopic data and

mechanism of action for Fce 22250. Initially misidentified in some contexts as a penem

antibiotic, Fce 22250 is authoritatively classified as a rifamycin derivative, specifically 3-(N-

piperidinomethylazino)methylrifamycin SV. This document will clarify its structural identity,

present available spectroscopic information, detail relevant experimental protocols, and

illustrate its mechanism of action. Fce 22250 is noted for its broad antibacterial spectrum,

including activity against mycobacteria, good oral absorption, and long persistence in vivo[1].

Compound Identification and Structure
A critical point of clarification is the structural class of Fce 22250. While the "Fce" designation is

common for compounds from Farmitalia-Carlo Erba, which developed both penems and

rifamycins, Fce 22250 is a member of the rifamycin family of antibiotics.

Table 1: Compound Identification
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Parameter Value

Compound Name Fce 22250

Systematic Name 3-(N-piperidinomethylazino)methylrifamycin SV

CAS Number 86737-06-6

Molecular Formula C₄₄H₅₈N₄O₁₂

Molecular Weight 834.95 g/mol

Spectroscopic Data
Detailed, publicly available spectroscopic data specifically for Fce 22250 is limited. However,

based on the known structure and extensive literature on rifamycin SV derivatives, the

expected spectroscopic characteristics can be summarized. The following tables present

expected values and assignments based on analyses of closely related rifamycin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the complex structure of rifamycin derivatives. The

¹H and ¹³C NMR spectra would confirm the presence of the ansa-chain, the naphthoquinone

core, and the specific C-3 side chain.

Table 2: Representative ¹H NMR Data for a Rifamycin SV Core

Chemical Shift (δ) ppm Multiplicity Assignment

~12-14 s Phenolic OH

~6.0-7.5 m Aromatic and Olefinic protons

~3.0-4.0 m
Protons adjacent to oxygen

and nitrogen

~2.3 s Acetyl CH₃

~0.5-2.0 m
Aliphatic CH, CH₂, CH₃

protons in the ansa chain
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Table 3: Representative ¹³C NMR Data for a Rifamycin SV Core

Chemical Shift (δ) ppm Assignment

~180-190 Quinone Carbonyls

~170 Acetyl Carbonyl

~110-160 Aromatic and Olefinic Carbons

~70-85 Ansa chain carbons bonded to oxygen

~10-40
Aliphatic carbons in the ansa chain and side

chains

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for Fce 22250

Wavenumber (cm⁻¹) Functional Group

3400-3500 (broad) O-H (hydroxyl groups)

2900-3000 C-H (aliphatic)

~1730 C=O (ester, acetyl group)

~1650 C=O (quinone carbonyls)

~1600 C=C (aromatic and olefinic)

~1250 C-O (ester and ether)

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the

exact mass, confirming the molecular formula.
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Table 5: Mass Spectrometry Data for Fce 22250

Parameter Value

Molecular Formula C₄₄H₅₈N₄O₁₂

Monoisotopic Mass 834.4051 g/mol

Expected [M+H]⁺ 835.4129 m/z

Expected [M+Na]⁺ 857.3949 m/z

Experimental Protocols
While specific protocols for Fce 22250 are not available, the following are representative

methodologies for the spectroscopic analysis of rifamycin antibiotics.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve ~5-10 mg of the rifamycin derivative in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation

Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single

Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate

protons with their directly attached carbons and long-range carbon-proton connectivities,

respectively.

Infrared (IR) Spectroscopy Protocol
Sample Preparation:
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KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry,

spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and

press it into a transparent disc using a hydraulic press.

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS/MS) Protocol
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like

methanol or acetonitrile. Further dilute the stock solution to an appropriate concentration for

analysis. For complex matrices like plasma, a protein precipitation step followed by

centrifugation is typically required[2].

Chromatography:

Column: Use a C18 reverse-phase HPLC column.

Mobile Phase: A gradient elution with water and acetonitrile, often with a small amount of

formic acid or ammonium acetate to improve ionization.

Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for

rifamycins.
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Analysis: Perform a full scan to determine the parent ion mass. For quantitative analysis or

structural confirmation, use tandem mass spectrometry (MS/MS) by selecting the parent

ion and fragmenting it to observe characteristic product ions.

Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial RNA
Polymerase
Rifamycins, including Fce 22250, exert their antibacterial effect by targeting a crucial enzyme in

bacteria: DNA-dependent RNA polymerase (RNAP). This enzyme is responsible for

transcribing genetic information from DNA to RNA, a vital step in protein synthesis. Rifamycins

bind to the β-subunit of the bacterial RNAP, creating a steric block that prevents the elongation

of the nascent RNA chain beyond a length of 2-3 nucleotides[3][4][5][6]. This effectively halts

transcription and leads to bacterial cell death. The binding site for rifamycins on the bacterial

RNAP is distinct from the active site for eukaryotic RNAP, which accounts for the selective

toxicity of these antibiotics against bacteria.
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Mechanism of Action of Fce 22250
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Caption: Fce 22250 inhibits bacterial transcription by binding to RNA polymerase.
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Experimental Workflow: Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a novel antibiotic compound like Fce 22250.

Workflow for Spectroscopic Analysis
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Caption: A typical workflow for the spectroscopic characterization of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15566238?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3839503/
https://pubmed.ncbi.nlm.nih.gov/3839503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4557789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4557789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4557789/
https://bio-fermen.bocsci.com/news-blogs/rifamycin-definition-mechanism-and-uses.html
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Mechanism_of_Action_of_Rifamycins.pdf
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/science-behind-rifamycin-sodium-mechanism-action-derivatives
https://go.drugbank.com/drugs/DB11753
https://www.benchchem.com/product/b15566238#spectroscopic-data-for-fce-22250-nmr-ir-mass-spec
https://www.benchchem.com/product/b15566238#spectroscopic-data-for-fce-22250-nmr-ir-mass-spec
https://www.benchchem.com/product/b15566238#spectroscopic-data-for-fce-22250-nmr-ir-mass-spec
https://www.benchchem.com/product/b15566238#spectroscopic-data-for-fce-22250-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15566238?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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